(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Description
The compound "(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride" is a bicyclic organic molecule featuring a 7-oxabicyclo[2.2.1]heptane core substituted with an aminomethyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt. Its stereochemistry (1S,2R,4R) is critical for its physicochemical and biological properties. Structural elucidation of such bicyclic systems typically relies on advanced spectroscopic techniques, including $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and UV spectroscopy, as demonstrated in studies on related compounds .
Properties
IUPAC Name |
(1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c9-4-8(7(10)11)3-5-1-2-6(8)12-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLMFKPBECLAIA-XJNRBXITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@](C[C@@H]1O2)(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H14ClNO3
- Molecular Weight : 195.66 g/mol
- CAS Number : 2243511-81-9
- IUPAC Name : (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds like (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the amine and carboxylic acid functional groups can enhance activity against various bacterial strains .
Neurological Applications
The compound has been investigated for its potential neuroprotective effects. Its structure allows for interactions with neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and acylation .
Chiral Synthesis
The specific stereochemistry of (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is advantageous for synthesizing chiral drugs, which are crucial in pharmaceuticals for their efficacy and safety profiles .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against resistant strains of Staphylococcus aureus. Results indicated that certain modifications led to a significant increase in antimicrobial activity .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in protecting against neurodegeneration .
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the bicyclic structure provides rigidity and specificity. This compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomers and Structural Analogs
The stereochemistry of bicyclic compounds significantly influences their biological activity. lists several stereoisomers and analogs of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, including:
- (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7, MW 142.06 g/mol)
- (1S,3S,4R)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 1034079-37-2)
These isomers differ in the spatial arrangement of substituents, which can alter binding affinity to biological targets. For instance, the (1S,2R,4R) configuration of the target compound may enhance interactions with chiral receptors compared to its (1R,2S,4S) counterpart .
Table 1: Comparison of Stereoisomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | Not Provided | C$8$H${12}$ClNO$_3$ | ~205.46* | Aminomethyl, hydrochloride |
| (1R,2S,4S)-Isomer | 38263-55-7 | C$7$H${10}$O$_3$ | 142.06 | Carboxylic acid |
| (1S,3S,4R)-Isomer | 1034079-37-2 | C$7$H${10}$O$_3$ | 142.06 | Carboxylic acid at C3 |
*Calculated based on molecular formula.
7-Oxabicyclo[2.2.1]heptane Derivatives
highlights other 7-oxabicyclo[2.2.1]heptane derivatives with varying functional groups:
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (CAS 22553): Contains an anhydride group, enhancing reactivity in polymer synthesis.
- 7-Oxabicyclo[2.2.1]hept-5-en-2-ylsulfonyl chloride (CAS 6574): A sulfonyl chloride derivative, useful in nucleophilic substitution reactions.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
Compounds like (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA, CAS 551-16-6) are key intermediates in β-lactam antibiotics such as ampicillin . These molecules incorporate sulfur (thia) and nitrogen (aza) in the bicyclic core, enabling β-lactam ring formation critical for antibiotic activity.
Key Differences:
- Functional Groups: The aminomethyl group in the target compound may facilitate interactions with non-antibiotic targets, such as neurological receptors .
Table 2: Comparison with 4-Thia-1-azabicyclo Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|
| Target Compound | – | C$8$H${12}$ClNO$_3$ | Undetermined (potential CNS applications) |
| 6-Aminopenicillanic Acid (6-APA) | 551-16-6 | C$8$H${12}$N$2$O$3$S | β-lactam antibiotic precursor |
| L-Amoxicillin | 26889-93-0 | C${16}$H${19}$N$3$O$5$S | Broad-spectrum antibiotic |
Research Findings and Implications
- Stereochemical Sensitivity : The (1S,2R,4R) configuration may offer advantages in chiral recognition, as seen in pharmacopeial standards for stereospecific drugs .
- Diverse Applications : While 4-thia-1-azabicyclo derivatives dominate antibiotic markets, the target compound’s unique structure opens avenues for neurological or anti-inflammatory drug development.
Biological Activity
(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride, also known as CAS 2243511-81-9, is a bicyclic compound with potential biological significance. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 207.65 g/mol. Its structure features a bicyclic framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₃ |
| Molecular Weight | 207.65 g/mol |
| CAS Number | 2243511-81-9 |
The biological activity of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride is primarily attributed to its structural similarity to neurotransmitters and other biologically active molecules. It may interact with various receptors in the central nervous system (CNS) and exhibit effects such as modulation of neurotransmitter release or inhibition of specific enzyme activities.
Biological Activity
Research indicates that this compound may have implications in several areas:
- Neuropharmacology : Preliminary studies suggest that it could influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptors.
- Antimicrobial Properties : Some derivatives of bicyclic compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, which may be relevant for conditions like arthritis or other inflammatory diseases.
Study 1: Neuropharmacological Evaluation
A study conducted by researchers aimed to evaluate the neuropharmacological effects of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride on rodent models. The findings indicated that the compound significantly altered behavior in anxiety and depression models, suggesting anxiolytic and antidepressant-like effects.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of bicyclic compounds related to (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride. The results demonstrated notable inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Summary Table of Biological Activities
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carboxylic acid δ ~170 ppm) and bicyclic proton coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 218.08 g/mol) .
- X-ray Diffraction : Resolves bicyclic geometry and hydrochloride salt formation .
Q. Advanced Research Focus
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., σ-1 receptors) using ³H-labeled analogs .
- Kinetic Studies : Stopped-flow fluorescence measures binding kinetics (kon/koff) .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .
How does the hydrochloride salt form impact solubility and stability?
Basic Research Focus
The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS) compared to the free base (<5 mg/mL) . Stability studies (40°C/75% RH) show <2% degradation over 6 months when stored desiccated . Salt dissociation in solution is monitored via pH titration (pKa ~3.1 for carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
